

In-Depth Technical Guide: 4-(N-Boc-amino)-1,6-heptanedioic Acid

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Compound of Interest

Compound Name: 4-(N-Boc-amino)-1,6-heptanedioic acid

Cat. No.: B1450450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-(N-Boc-amino)-1,6-heptanedioic acid**, a key building block in the development of targeted protein degraders. This document outlines its known properties, provides detailed experimental protocols for its characterization, and illustrates its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Characteristics

4-(N-Boc-amino)-1,6-heptanedioic acid is a branched aliphatic dicarboxylic acid containing a tert-butyloxycarbonyl (Boc) protected amine. This structure makes it a valuable bifunctional linker in chemical synthesis, particularly in the construction of PROTACs where it can be conjugated to ligands for a target protein and an E3 ubiquitin ligase.^{[1][2]} The Boc protecting group can be readily removed under acidic conditions, allowing for further chemical modification.^[3]

Table 1: General and Physical Properties of **4-(N-Boc-amino)-1,6-heptanedioic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₁ NO ₆	[2][3]
Molecular Weight	275.3 g/mol	[2][3]
CAS Number	848242-88-6	[2][3]
Appearance	White to off-white powder	[1]
Purity	>96% to >97%	[2][3]
Storage Temperature	-20°C	[3]
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-
Solubility	Soluble in polar organic solvents such as DMSO. Quantitative data not publicly available.	-
pKa	Data not publicly available	-

Spectroscopic Data

While specific spectra for **4-(N-Boc-amino)-1,6-heptanedioic acid** are not widely published, one supplier provides access to NMR data upon request.[3] Researchers are encouraged to obtain lot-specific spectroscopic data from their supplier for detailed structural confirmation.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this specific molecule are not readily available in peer-reviewed literature. However, the following sections provide standardized methodologies for determining its key physical characteristics.

Protocol 1: Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of the dry, powdered **4-(N-Boc-amino)-1,6-heptanedioic acid** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:**
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
 - The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
- **Purity Assessment:** A sharp melting range (typically $\leq 1^\circ\text{C}$) is indicative of a high-purity compound. A broad melting range suggests the presence of impurities.

Protocol 2: Determination of Solubility

Understanding the solubility of **4-(N-Boc-amino)-1,6-heptanedioic acid** is essential for its use in synthesis and biological assays.

Methodology:

- **Solvent Selection:** A range of solvents of varying polarities should be tested, including water, buffered aqueous solutions (e.g., PBS), ethanol, and dimethyl sulfoxide (DMSO).
- **Qualitative Assessment:**
 - To approximately 1 mL of the chosen solvent in a small vial, add a few milligrams of the compound.
 - Vortex or agitate the mixture at a controlled temperature (e.g., room temperature).
 - Visually inspect for the dissolution of the solid.

- Quantitative Assessment (Shake-Flask Method):
 - Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
 - Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
 - Separate the undissolved solid from the saturated solution by centrifugation and filtration.
 - Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or quantitative NMR.

Protocol 3: Determination of pKa

The pKa values of the two carboxylic acid groups are important for understanding the ionization state of the molecule at different pH values.

Methodology (Potentiometric Titration):

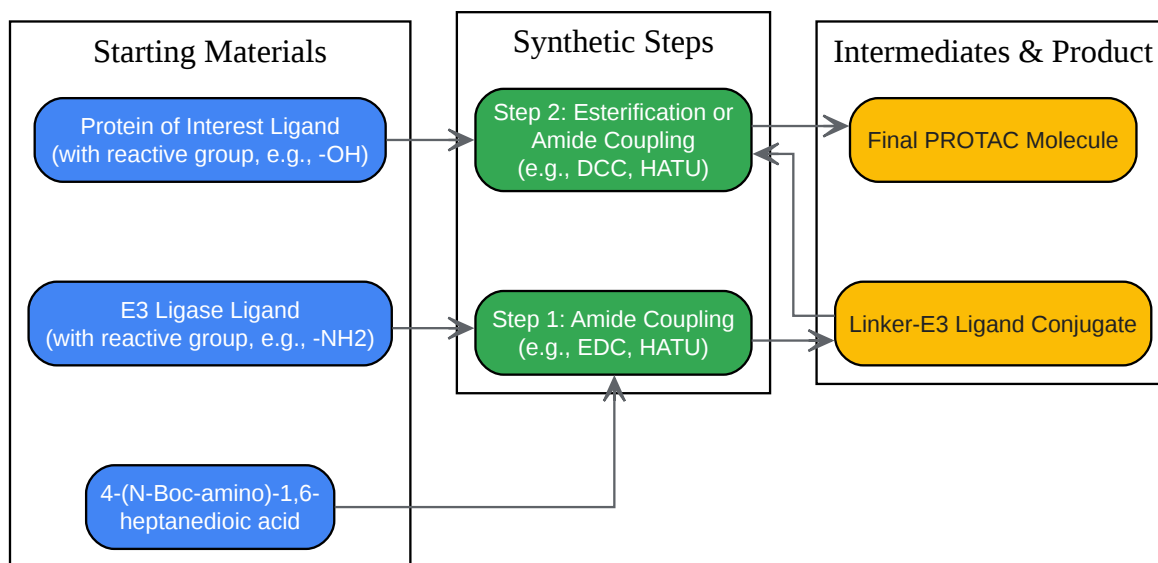
- Sample Preparation: Prepare a solution of **4-(N-Boc-amino)-1,6-heptanedioic acid** of known concentration in deionized water or a suitable co-solvent if aqueous solubility is low.
- Titration Setup:
 - Place the solution in a temperature-controlled beaker with a magnetic stirrer.
 - Immerse a calibrated pH electrode in the solution.
- Titration:
 - Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
 - Record the pH of the solution after each addition of the titrant.
- Data Analysis:
 - Plot the pH of the solution as a function of the volume of titrant added.

- The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the deprotonation of the first carboxylic acid, and the second pKa to the deprotonation of the second carboxylic acid.

Application in PROTAC Synthesis

4-(N-Boc-amino)-1,6-heptanedioic acid serves as a versatile linker in the synthesis of PROTACs.[1] Its two carboxylic acid groups provide handles for conjugation to an E3 ligase ligand and a target protein ligand, while the Boc-protected amine offers a point for further modification or can remain as part of the final linker structure.

Below is a generalized workflow for the incorporation of **4-(N-Boc-amino)-1,6-heptanedioic acid** into a PROTAC molecule.



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Caption: Generalized workflow for PROTAC synthesis using the subject linker.

The synthesis typically involves sequential amide bond formations. For instance, one of the carboxylic acid groups of the linker can be activated (e.g., with EDC or HATU) and reacted with an amine-functionalized E3 ligase ligand.[3] Following purification, the second carboxylic acid group can be coupled to a hydroxyl or amine group on the target protein ligand to form the final

PROTAC molecule. The specific coupling reagents and reaction conditions will depend on the functional groups present on the respective ligands.

As there is no publicly available information on specific signaling pathways this molecule is involved in, a diagram illustrating a logical relationship in its application is provided above.

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